molecular formula C13H19N3O4 B13541745 tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate CAS No. 939760-51-7

tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate

Cat. No.: B13541745
CAS No.: 939760-51-7
M. Wt: 281.31 g/mol
InChI Key: BKBYLZAIDCDCQJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a nitrophenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitrophenyl ethylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites .

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (2-(2-nitrophenyl)amino)ethyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate [5][5]

Comparison:

  • tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity.
  • Compared to tert-Butyl (2-aminophenyl)carbamate , the nitro group in the former enhances its potential for redox reactions.
  • tert-Butyl (2-(2-nitrophenyl)amino)ethyl)carbamate shares similar functional groups but differs in the position of the nitro group, affecting its reactivity and applications[5][5].

Properties

CAS No.

939760-51-7

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(4-nitrophenyl)ethyl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-11(14)9-4-6-10(7-5-9)16(18)19/h4-7,11H,8,14H2,1-3H3,(H,15,17)

InChI Key

BKBYLZAIDCDCQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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